5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole
Overview
Description
5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole is a complex organic compound that features a unique combination of functional groups
Preparation Methods
The synthesis of 5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole typically involves multi-step organic reactions. The synthetic route may include:
Step 1: Formation of the imidazole ring through a cyclization reaction involving appropriate precursors.
Step 2: Introduction of the 4-bromophenyl group via a substitution reaction.
Step 3: Attachment of the cyclopentylsulfanyl group through a thiolation reaction.
Step 4: Incorporation of the 4-(difluoromethoxy)phenyl group using a coupling reaction.
Industrial production methods would likely optimize these steps for scalability, focusing on reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group under appropriate conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.
Comparison with Similar Compounds
Similar compounds to 5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole include:
- 4-Bromophenylacetic acid
- Bromfenac
- Para-Bromoamphetamine
These compounds share the 4-bromophenyl group but differ in other functional groups and overall structure
Properties
IUPAC Name |
5-(4-bromophenyl)-2-cyclopentylsulfanyl-1-[4-(difluoromethoxy)phenyl]imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrF2N2OS/c22-15-7-5-14(6-8-15)19-13-25-21(28-18-3-1-2-4-18)26(19)16-9-11-17(12-10-16)27-20(23)24/h5-13,18,20H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCKVWBKCLAWKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrF2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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